molecular formula C19H15BrClN5O3 B2940706 5-bromo-N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide CAS No. 922109-64-6

5-bromo-N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide

Cat. No. B2940706
CAS RN: 922109-64-6
M. Wt: 476.72
InChI Key: MOMAVBTUYPQOKR-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a furan ring, a pyrazolo[3,4-d]pyrimidin-1-yl group, and a carboxamide group. These groups are common in many bioactive compounds and pharmaceuticals .


Molecular Structure Analysis

The compound has a complex structure with multiple aromatic rings (furan and pyrazolo[3,4-d]pyrimidin), which are likely to contribute to its stability and possibly its bioactivity. The bromo, chlorobenzyl, and carboxamide groups could be key sites for interactions with biological targets .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the bromine atom could be replaced in a nucleophilic substitution reaction, or the carboxamide group could participate in condensation reactions .

Safety and Hazards

Without specific information on this compound, it’s difficult to comment on its safety and hazards. As a general rule, compounds with reactive groups or heavy atoms like bromine could potentially be hazardous, but this would depend on many factors including the specific reactivity of the compound and the dose used .

Future Directions

The compound could potentially be investigated for various biological activities given its complex structure and the presence of multiple functional groups. It could also serve as a starting point for the synthesis of a variety of derivatives .

properties

IUPAC Name

5-bromo-N-[2-[5-[(4-chlorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrClN5O3/c20-16-6-5-15(29-16)18(27)22-7-8-26-17-14(9-24-26)19(28)25(11-23-17)10-12-1-3-13(21)4-2-12/h1-6,9,11H,7-8,10H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOMAVBTUYPQOKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC=C(O4)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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